Paniculogenin

説明

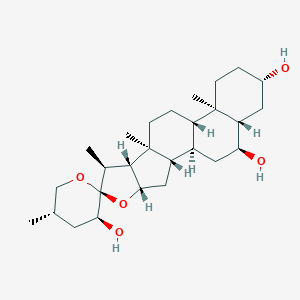

Paniculogenin is a steroidal sapogenin belonging to the spirostanol class, characterized by the molecular formula C₂₇H₄₄O₅ and a molecular weight of 448.64 g/mol . Its IUPAC name is (3β,5α,6α,23S,25S)-spirostan-3,6,23-triol, indicating hydroxyl groups at positions 3β, 6α, and 23S on the spirostan skeleton . It is primarily isolated from Solanum torvum (water buffalo grass) leaves and seeds of Solanum asperolanatum . With a melting point of 214–216°C, it is a yellow crystalline solid .

特性

CAS番号 |

16750-37-1 |

|---|---|

分子式 |

C27H44O5 |

分子量 |

448.6 g/mol |

IUPAC名 |

(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3',16,19-triol |

InChI |

InChI=1S/C27H44O5/c1-14-9-23(30)27(31-13-14)15(2)24-22(32-27)12-19-17-11-21(29)20-10-16(28)5-7-25(20,3)18(17)6-8-26(19,24)4/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |

InChIキー |

GDFVLFBHNREYBP-WHFCIYBYSA-N |

SMILES |

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |

異性体SMILES |

C[C@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1)O |

正規SMILES |

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Paniculogenin shares structural and biosynthetic relationships with other spirostanol sapogenins and terpenoids. Below is a comparative analysis of its key analogs:

Spirostanol Sapogenins

Neochlorogenin

- Source : Solanum torvum leaves .

- Structure: Likely a dihydroxy spirostanol (positions 3β and 6α), lacking the 23S-hydroxyl group present in Paniculogenin .

Chlorogenin

- Source : Unripe fruits of Solanum torvum .

- Structure: A dihydroxy spirostanol (3β, 6α), structurally analogous to Neochlorogenin but possibly differing in stereochemistry .

- Functional Role : Predominantly found in immature plant tissues, suggesting a developmental-stage-specific biosynthetic pathway.

Torvogenin

- Source : Solanum torvum roots and leaves .

- Structure: Exact configuration unconfirmed but hypothesized to have hydroxylation at non-canonical positions (e.g., 1β or 12β).

- Bioactivity: Limited data, but shared sources with Paniculogenin imply overlapping ecological roles, such as pest resistance.

Hispidogenin

Non-Spirostanol Compounds

Paniculides (A–C)

- Source : Koelreuteria paniculata (golden rain tree) .

- Structure : Sesquiterpene lactones with molecular weights ~584 g/mol (e.g., Paniculide B: C₃₀H₄₀O₁₀) .

- Comparison: Unlike Paniculogenin’s steroidal backbone, Paniculides are terpenoids with lactone rings, conferring distinct solubility and reactivity .

Panicolin

Comparative Data Table

| Compound | Source | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Structural Class |

|---|---|---|---|---|---|---|

| Paniculogenin | Solanum torvum, S. asperolanatum | C₂₇H₄₄O₅ | 448.64 | 214–216 | 3β,6α,23S-triol | Spirostanol |

| Neochlorogenin | Solanum torvum leaves | Not reported | Not reported | Not reported | 3β,6α-diol | Spirostanol |

| Chlorogenin | Solanum torvum unripe fruits | Not reported | Not reported | Not reported | 3β,6α-diol | Spirostanol |

| Paniculide B | Koelreuteria paniculata | C₃₀H₄₀O₁₀ | ~584.64 | 200–212 | Lactone, epoxide | Sesquiterpene lactone |

| Panicolin | Andrographis paniculata | Not reported | Not reported | Not reported | Diterpenoid lactone | Diterpenoid |

Research Findings and Implications

Paniculides, despite their terpenoid structure, share anti-inflammatory properties with Paniculogenin, suggesting convergent evolution in plant defense mechanisms .

Source-Specific Biosynthesis: Paniculogenin’s exclusive presence in Solanum species (vs. Paniculides in Koelreuteria) underscores genus-specific enzymatic pathways for spirostanol vs. terpenoid production .

Contradictions in Literature: lists Paniculogenin in Andrographis paniculata, conflicting with other studies that restrict it to Solanum species. This may reflect nomenclature overlap or misidentification, warranting further phytochemical validation .

Future Research Directions

- Structural Elucidation : NMR and X-ray crystallography studies are needed to resolve ambiguities in Neochlorogenin and Torvogenin configurations.

- Comparative Bioassays: Evaluate Paniculogenin’s bioactivity against spirostanol analogs to isolate the impact of the 23S-hydroxyl group.

- Ecological Roles : Investigate whether Paniculogenin’s triol structure confers adaptive advantages in plant-pathogen interactions compared to diol sapogenins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。